4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of contemporary medicinal chemistry, combining the well-established sulfonamide pharmacophore with the versatile morpholine heterocycle. The compound's systematic nomenclature reflects its structural complexity, incorporating both the amino-substituted benzenesulfonamide core and the morpholine-containing alkyl chain substituent. According to International Union of Pure and Applied Chemistry conventions, the complete chemical name is 4-amino-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, which precisely describes the substitution pattern and connectivity of functional groups.

The molecular structure consists of a benzene ring bearing an amino group at the para position and a sulfonamide functionality that connects to a three-carbon chain terminating in a morpholine ring. This architectural arrangement creates multiple sites for potential biological interactions, with the sulfonamide group providing classical antimicrobial activity patterns while the morpholine moiety contributes additional pharmacological properties. The compound's three-dimensional conformation allows for diverse molecular recognition events, making it a valuable scaffold for drug development applications.

Chemical identification databases consistently report this compound under Chemical Abstracts Service registry number 77837-45-7, ensuring unambiguous identification across scientific literature and commercial sources. The compound also appears in various chemical databases under alternative naming conventions, including 4-amino-N-(3-morpholinopropyl)benzenesulfonamide and benzenesulfonamide, 4-amino-N-[3-(4-morpholinyl)propyl]-, reflecting the flexibility of chemical nomenclature systems while maintaining structural precision.

Table 1: Chemical Properties of this compound

Historical Development in Sulfonamide-Based Drug Discovery

The development of sulfonamide-based therapeutics represents one of the most significant advances in the history of medicine, establishing the foundation upon which compounds like this compound were conceptualized and synthesized. The sulfonamide era began with Gerhard Domagk's groundbreaking discovery of Prontosil in 1935, marking the first broadly effective systemic antibacterial agent and initiating what would become known as the antibiotic revolution. Domagk's work at Bayer laboratories, conducted under the direction of Heinrich Hörlein, involved systematic screening of coal-tar dyes for antibacterial properties, ultimately leading to the identification of compounds containing the sulfanilamide moiety.

The historical trajectory of sulfonamide development reveals a fascinating evolution from simple sulfanilamide derivatives to increasingly sophisticated molecules incorporating diverse pharmacophores. Early research demonstrated that sulfanilamide, first synthesized in 1908, possessed remarkable antibacterial activity when released from the Prontosil prodrug through metabolic processes. This discovery established the concept of bioactivation and demonstrated that structural modifications to the basic sulfonamide framework could yield compounds with enhanced therapeutic properties.

The period following Domagk's initial discovery witnessed an explosion of sulfonamide research, with manufacturers producing thousands of structural variants by the 1940s. This intensive development period, characterized by both remarkable therapeutic successes and notable safety challenges, established fundamental principles of structure-activity relationships that continue to guide contemporary sulfonamide design. The incorporation of various substituents on the sulfonamide nitrogen, including alkyl chains, aromatic systems, and heterocyclic moieties, became a standard approach for optimizing biological activity and pharmacokinetic properties.

Modern sulfonamide derivatives like this compound represent the culmination of decades of medicinal chemistry refinement, incorporating lessons learned from historical development while leveraging contemporary understanding of molecular recognition and drug-target interactions. The strategic placement of the morpholine-containing side chain exemplifies how modern drug design builds upon classical pharmacophores while introducing novel elements to address specific biological targets and overcome historical limitations of earlier sulfonamide therapeutics.

Role of Morpholine Moieties in Modern Medicinal Chemistry

Morpholine has emerged as a privileged pharmacophore in contemporary medicinal chemistry, contributing essential properties to numerous bioactive molecules and approved therapeutic agents. The morpholine heterocycle's unique combination of ether and amine functionalities within a six-membered ring creates distinctive physicochemical properties that enhance drug-like characteristics while providing specific biological activities. Research has demonstrated that morpholine incorporation can significantly improve potency, selectivity, and pharmacokinetic profiles of lead compounds across diverse therapeutic areas.

The structural features of morpholine that make it particularly valuable in drug design include its ability to act as both hydrogen bond donor and acceptor, its conformational flexibility that allows adaptation to various binding sites, and its favorable metabolic stability profile. These characteristics have led to morpholine's widespread adoption in pharmaceutical research, with numerous examples demonstrating its contribution to enhanced biological activity and improved drug-like properties. The morpholine moiety's versatility extends to its synthetic accessibility, allowing medicinal chemists to readily incorporate this functionality into diverse molecular scaffolds.

In the context of this compound, the morpholine unit serves multiple strategic functions beyond simple structural diversity. The morpholine ring's conformational preferences and electronic properties contribute to the compound's overall three-dimensional shape and electronic distribution, potentially influencing its interaction with biological targets. Additionally, the morpholine moiety's basicity and hydrogen bonding capabilities may enhance the compound's binding affinity and selectivity for specific protein targets.

Contemporary structure-activity relationship studies have revealed that morpholine positioning and substitution patterns significantly influence biological outcomes, with specific examples demonstrating how morpholine incorporation can modulate activity profiles across various therapeutic targets. The propyl linker connecting the morpholine to the sulfonamide nitrogen in this compound represents an optimized spacer length that allows both pharmacophores to contribute effectively to biological activity while maintaining favorable physicochemical properties. This architectural arrangement exemplifies how modern medicinal chemistry leverages historical pharmacophore knowledge while incorporating contemporary understanding of molecular recognition principles.

Table 2: Morpholine Applications in Medicinal Chemistry

Properties

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYXJOWRJIOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407170 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77837-45-7 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis from 2-Anilinoethanol

Step 1: Formation of 4-phenyl-3-morpholinone

- React 2-anilinoethanol (12.0 mol) dissolved in ethanol and water at 38 °C.

- Simultaneously add chloroacetyl chloride (3.0 equivalents) and 45% sodium hydroxide solution (6.2 equivalents) over 60-80 minutes, maintaining pH between 12 and 12.5.

- Stir for 10 minutes, then cool to 2 °C.

- Adjust pH to 7.4 with 25% aqueous ammonia at 10 °C.

- Add acetone, heat to 40 °C to dissolve product, separate phases.

- Distill off acetone/water mixture to precipitate product.

- Cool to 10 °C, stir, isolate, wash with cold acetone, and dry under reduced pressure.

- Yield: 70% (157 g), melting point 152 °C.

Step 2: Nitration to 4-(4-nitrophenyl)-3-morpholinone

- Nitrate 4-phenyl-3-morpholinone to introduce the nitro group at the para position.

Step 3: Catalytic Hydrogenation to 4-(4-aminophenyl)-3-morpholinone

- Suspend 4-(4-nitrophenyl)-3-morpholinone in ethanol.

- Add palladium on activated carbon (5%).

- Hydrogenate under 5 bar hydrogen pressure at 80 °C for 1 hour.

- Filter catalyst, concentrate solution, dry solid under reduced pressure.

- Obtain product in good yield and high purity.

This method is characterized by controlled pH, temperature, and careful addition of reagents to optimize yield and purity.

Preparation of this compound

The direct preparation of this compound involves sulfonamide chemistry combined with alkylation or amide bond formation strategies.

Sulfonamide Formation and Side Chain Introduction

Starting from 4-aminobenzenesulfonamide , the sulfonamide group is reacted with appropriate alkylating agents or carboxylic acid derivatives to introduce the 3-morpholin-4-ylpropyl substituent.

For example, reaction with acrylic acid or its derivatives in aqueous or mixed solvent systems in the presence of catalysts (e.g., hydroquinone) can yield N-substituted β-alanine derivatives.

Esterification of the acid intermediate followed by hydrazinolysis or other functional group transformations leads to hydrazides and further heterocyclic derivatives.

The morpholine ring can be introduced via nucleophilic substitution on appropriate haloalkyl intermediates or by ring closure reactions involving amino alcohols and chloroacetyl chloride.

Cyclization and further functionalization steps may be employed to achieve the final compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 4-phenyl-3-morpholinone | 2-anilinoethanol, chloroacetyl chloride, NaOH, ethanol/water | 38 - 43 | 60-80 min | 70 | pH maintained 12-12.5; careful addition |

| Nitration | 4-phenyl-3-morpholinone, nitrating agents | Ambient | Variable | - | Para-substitution achieved |

| Hydrogenation | 4-(4-nitrophenyl)-3-morpholinone, Pd/C, H2, ethanol | 80 | 1 hour | High | 5 bar H2 pressure; catalyst filtration |

| Alkylation/Sulfonamide formation | 4-aminobenzenesulfonamide, acrylic acid derivatives, hydroquinone | Reflux (methanol or aqueous) | Variable | Moderate | Esterification and hydrazinolysis steps |

Purification and Characterization

Crystallization from acetone/water mixtures is used to purify intermediates.

Drying under reduced pressure at 50 °C ensures removal of solvents.

Melting point determination (e.g., 152 °C for 4-phenyl-3-morpholinone) confirms purity.

Catalytic hydrogenation products are filtered to remove Pd/C catalyst and concentrated to isolate solid.

NMR, IR, and elemental analysis are employed for structure confirmation.

Summary of Research Findings

The preparation of this compound relies on well-established sulfonamide chemistry combined with morpholine ring introduction via alkylation or amide bond formation.

The key intermediate 4-(4-aminophenyl)-3-morpholinone can be synthesized efficiently via nitration of 4-phenyl-3-morpholinone followed by catalytic hydrogenation under controlled conditions.

Maintaining pH and temperature during the synthesis of morpholinone intermediates is critical for yield and purity.

The use of ethanol as a solvent in hydrogenation and acetone/water mixtures for crystallization are effective for product isolation.

Hydrazinolysis and cyclization reactions provide routes to further functionalized sulfonamide derivatives, indicating the versatility of the synthetic approach.

Chemical Reactions Analysis

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is C₁₃H₂₁N₃O₃S, with a molecular weight of approximately 299.39 g/mol. The compound features a sulfonamide functional group attached to a benzene ring, along with a morpholine moiety that enhances its biological activity and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzenesulfonamide derivatives, including this compound. These compounds have been evaluated for their efficacy against several cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | TBD | Induces apoptosis |

| This compound | HCT-116 (colon cancer) | TBD | Cell cycle arrest |

| This compound | MCF-7 (breast cancer) | TBD | Caspase activation |

Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation .

Inhibition of Carbonic Anhydrase

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) isozymes, which are enzymes involved in maintaining acid-base balance in organisms. Inhibitors of carbonic anhydrase are significant in treating conditions such as glaucoma and epilepsy. Research indicates that derivatives of benzenesulfonamides exhibit high binding affinity towards several CA isoforms, suggesting potential therapeutic applications in managing these diseases .

Antinociceptive Effects

Another area of application for this compound is its antinociceptive properties. A recent study explored its effects on fibromyalgia models in mice, where it demonstrated the ability to alleviate pain associated with chronic stress conditions. The compound was shown to normalize oxidative stress markers and improve pain thresholds, indicating its potential as a treatment for chronic pain disorders .

Antimicrobial Activity

Benzenesulfonamides are known for their antimicrobial properties, and this compound may exhibit similar effects. Studies have indicated that certain sulfonamide derivatives can inhibit bacterial growth and biofilm formation, making them candidates for developing new antibiotics .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound:

- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in HeLa cells, with further investigations revealing its mechanism involving caspase activation and G2/M phase arrest .

- Fibromyalgia Model : In an experimental model using mice subjected to intermittent cold stress, treatment with the compound resulted in a marked reduction in pain behavior and oxidative stress markers, showcasing its potential utility in managing fibromyalgia symptoms .

Mechanism of Action

The mechanism of action of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects. The morpholine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Alkylamine-Substituted Sulfonamides

*Calculated based on molecular formula C₁₃H₂₁N₃O₃S.

Key Observations :

- Substituent Length : Longer alkyl chains (e.g., hexyl) increase hydrophobicity, which may enhance membrane permeability but reduce solubility. The propyl chain in the target compound balances moderate lipophilicity with the polar morpholine group .

Aromatic Ring Modifications

Table 2: Comparison of Aromatic Ring-Substituted Sulfonamides

Key Observations :

- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide) may enhance metabolic stability but reduce electron density at the sulfonamide sulfur, affecting reactivity .

- Triazole Derivatives : Compounds with triazole moieties () exhibit strong antibacterial activity, suggesting that heterocyclic appendages can modulate target specificity .

Physicochemical and Quantum Chemical Properties

Quantum chemical studies on alkylamine-substituted sulfonamides () reveal:

- Dipole Moments : Morpholine-containing derivatives likely exhibit higher dipole moments than linear alkylamines due to the polar oxygen and nitrogen atoms, enhancing solubility in polar solvents .

- HOMO-LUMO Gaps : Substituents altering electron density (e.g., morpholine) may influence redox properties and binding to biological targets like enzymes or DNA .

Biological Activity

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other benzenesulfonamides, which are known for their diverse therapeutic effects, including antibacterial and antitumor activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

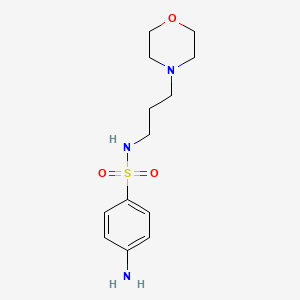

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a morpholine moiety that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Similar compounds have demonstrated the following mechanisms:

- Carbonic Anhydrase Inhibition : Some benzenesulfonamides act as inhibitors of carbonic anhydrases, enzymes that play a critical role in regulating pH and fluid balance in biological systems. Inhibition can lead to altered physiological responses, particularly in the cardiovascular system .

- Calcium Channel Modulation : Research indicates that certain sulfonamides can influence calcium channels, potentially affecting vascular resistance and perfusion pressure. This modulation may result in therapeutic effects related to hypertension and other cardiovascular conditions .

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against specific cancer cell lines. For instance, a study reported that it inhibited cell proliferation in human cancer cells by inducing apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Plasma Half-life | ~5 hours |

| Volume of Distribution | ~1.5 L/kg |

These properties suggest that the compound could be effectively utilized in therapeutic settings.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cardiovascular Research : A study demonstrated that this compound could lower perfusion pressure in animal models, suggesting its utility as a treatment for hypertension .

- Antitumor Activity : Another investigation revealed that it significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers validate computational models for this compound’s pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (∼2.1) and bioavailability. Cross-validate with in vivo Caco-2 permeability assays .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.